molecular formula C24H21ClN2 B12784142 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- CAS No. 146204-77-5

1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-

Cat. No.: B12784142
CAS No.: 146204-77-5
M. Wt: 372.9 g/mol
InChI Key: HLDJUHSXRQUNSL-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and multiple phenyl groups

Preparation Methods

The synthesis of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Grignard reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- can be compared with other similar compounds, such as:

    1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-: This compound has a similar structure but includes a cyclohexylmethyl group, which may alter its chemical and biological properties.

    1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-:

The uniqueness of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

146204-77-5

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]aniline

InChI

InChI=1S/C24H21ClN2/c1-18-20(17-26-22-10-6-3-7-11-22)16-24(19-8-4-2-5-9-19)27(18)23-14-12-21(25)13-15-23/h2-16,26H,17H2,1H3

InChI Key

HLDJUHSXRQUNSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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